刺苞碱

描述

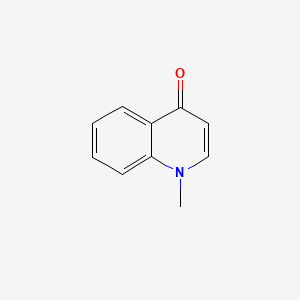

Echinopsine is a member of quinolines.

科学研究应用

抗病毒活性

刺苞碱及其衍生物的抗病毒特性已被研究。 研究表明,这些化合物对烟草花叶病毒(TMV)表现出中等至良好的活性,其中刺苞碱的失活活性为49.5%,治疗活性为46.1%,保护活性为42.6% 。这些发现表明刺苞碱在开发新型抗病毒剂方面具有潜在应用,特别是针对影响农业生产力的植物病毒。

抗菌作用

刺苞碱的抗菌作用非常显著,刺苞属植物的各种提取物和分离化合物均显示出抗菌活性 。这种广谱活性包括在治疗由微生物引起的疾病方面的潜在应用,这可能导致开发新的抗生素或消毒剂。

抗炎特性

含刺苞碱的植物传统上用于治疗炎症。 科学研究支持了这些用途,表明刺苞属植物的某些提取物具有抗炎特性 。这为刺苞碱在治疗炎症性疾病以及作为合成抗炎药的天然替代品提供了途径。

呼吸道疾病治疗

传统上,刺苞属植物已被用于治疗呼吸道疾病。刺苞碱可能在该应用中发挥作用,尽管关于刺苞碱对呼吸系统疾病影响的具体研究有限。 刺苞碱在治疗呼吸道疾病方面的潜力仍然是未来研究的领域 .

肾结石清除

虽然刺苞属植物在传统上被用于清除肾结石,但关于刺苞碱在这种应用中的有效性直接证据并不充分。 然而,其在与肾结石和泌尿系统健康相关的治疗中的应用可能性是一个令人着迷的前景,值得进一步研究 .

壮阳特性

刺苞碱在传统医学中被认为具有壮阳特性。 这表明刺苞碱在开发增强性健康和治疗相关疾病的天然产物方面具有潜在的研究应用 .

作用机制

- Echinopsine is a natural compound found in the genus Echinops, which belongs to the family Asteraceae. It comprises about 130 species, many of which are traditionally used as medicinals in Africa and Asia .

- Echinopsine’s interaction with its targets remains an area of ongoing research. However, some studies suggest that it exhibits anti-microbial, anti-proliferative, and anti-inflammatory effects .

- For instance, one proposed mechanism involves mitochondrial-mediated apoptosis, which contributes to cell death . Further investigations are needed to elucidate the precise molecular interactions.

Target of Action

Mode of Action

生化分析

Biochemical Properties

Echinopsine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, echinopsine derivatives containing acylhydrazone moieties have shown moderate to good antiviral activities against tobacco mosaic virus . These interactions are primarily based on the binding affinity of echinopsine to specific viral proteins, inhibiting their function and thereby preventing viral replication.

Cellular Effects

Echinopsine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, echinopsine derivatives have demonstrated insecticidal activities against Plutella xylostella, Mythimna separate, and Spodoptera frugiperda . These effects are likely due to the compound’s ability to interfere with essential cellular processes in these insects, leading to their mortality.

Molecular Mechanism

The molecular mechanism of echinopsine involves its interaction with biomolecules at the molecular level. Echinopsine exerts its effects through binding interactions with specific proteins and enzymes, leading to their inhibition or activation. For instance, echinopsine has shown higher anti-tobacco mosaic virus activity in vivo at 500 mg/L than commercial ribavirin . This suggests that echinopsine may inhibit viral replication by binding to viral proteins and preventing their function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of echinopsine have been observed to change over time. The stability and degradation of echinopsine are crucial factors influencing its long-term effects on cellular function. Studies have shown that echinopsine derivatives maintain their biological activities over extended periods, indicating good stability

Dosage Effects in Animal Models

The effects of echinopsine vary with different dosages in animal models. At lower doses, echinopsine has shown beneficial effects, such as antiviral and insecticidal activities . At higher doses, echinopsine may exhibit toxic or adverse effects. For instance, compounds 7 and 27 displayed excellent insecticidal activities against Plutella xylostella even at 0.1 mg/L . These findings highlight the importance of determining the optimal dosage to maximize the therapeutic benefits of echinopsine while minimizing potential toxicity.

Metabolic Pathways

Echinopsine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, echinopsine derivatives have shown high fungicidal activities against Physalospora piricola and Sclerotinia sclerotiorum . These interactions likely involve the inhibition of key enzymes in the fungal metabolic pathways, leading to the disruption of fungal growth and proliferation.

Transport and Distribution

The transport and distribution of echinopsine within cells and tissues are essential for its biological activity. Echinopsine interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Studies have shown that echinopsine derivatives exhibit good distribution within plant tissues, enhancing their antiviral and insecticidal activities . Understanding the transport mechanisms of echinopsine can help optimize its delivery to target cells and tissues.

Subcellular Localization

Echinopsine’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, echinopsine derivatives have been observed to localize within plant cells, where they exert their antiviral and insecticidal effects

属性

IUPAC Name |

1-methylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJAXRKDCCWCSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232110 | |

| Record name | Echinopsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-54-5 | |

| Record name | 1-Methyl-4-quinolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Echinopsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echinopsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECHINOPSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17MMY7OK1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

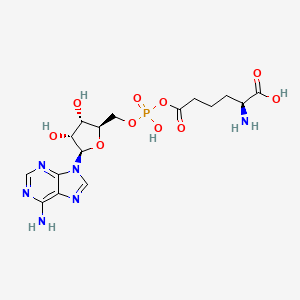

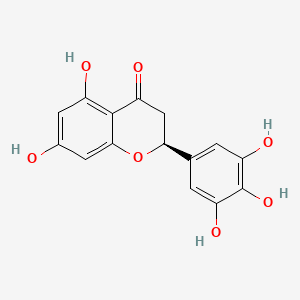

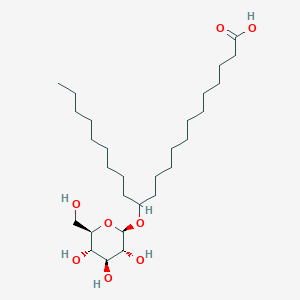

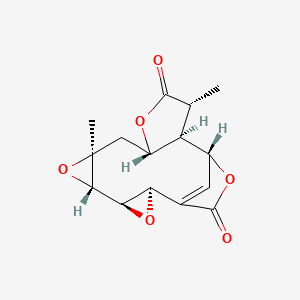

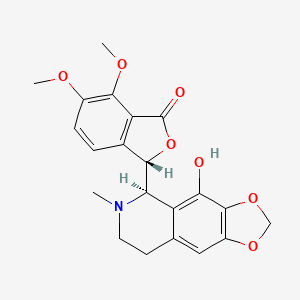

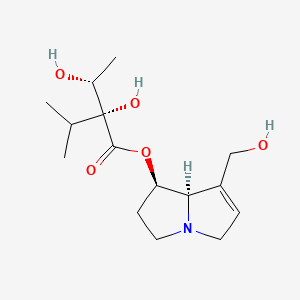

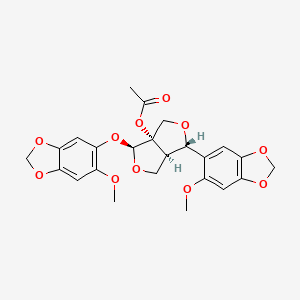

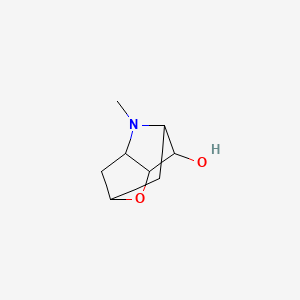

Feasible Synthetic Routes

Q1: What is Echinopsine and where is it found?

A1: Echinopsine is a quinoline alkaloid primarily found in plants belonging to the Echinops genus [, , ]. It was first identified as the main alkaloid in Echinops ritro L. and Echinops sphaerocephalus L. [].

Q2: Can Echinopsine be synthesized in the lab, and are there structural analogs?

A3: Yes, scientists have successfully synthesized Echinopsine and its analogs. Notably, thienyl analogs of Echinopsine, where the benzene ring is replaced with a thiophene ring, have been produced [, ]. Additionally, researchers have designed and synthesized Echinopsine derivatives containing an acylhydrazone moiety to explore their biological activities [].

Q3: What is the relationship between Echinopsine and Echinorine?

A4: Echinorine is another alkaloid found in Echinops species. Interestingly, Echinopsine can be generated from Echinorine under specific conditions. For instance, treating Echinorine with ammonia leads to the formation of Echinopsidine, which can then be further converted to Echinopsine [].

Q4: How is Echinopsine distributed within an organism?

A5: Studies investigating the distribution of Echinopsine in animals revealed that it primarily accumulates in the liver and kidneys after administration. This suggests these organs play a key role in the metabolism and elimination of the alkaloid [, ].

Q5: What are the traditional uses of Echinops species?

A5: While the provided abstracts do not delve into specific traditional uses, it's worth noting that Echinops species have a history of use in traditional medicine. Further research is needed to fully understand how these traditional applications relate to the specific pharmacological activities of Echinopsine.

Q6: Are there any known methods for isolating Echinopsine?

A7: Yes, researchers have explored and compared different methods for isolating Echinopsine from biological materials. The efficiency and efficacy of these methods are important for obtaining sufficient quantities of the compound for further research and potential applications [, ].

Q7: Has Echinopsine been investigated for its antioxidant properties?

A8: Yes, a study examining Echinops albicaulis revealed the presence of Echinopsine alongside other compounds. Interestingly, the study also showed that the plant extract, potentially containing Echinopsine, exhibited significant antioxidant activity comparable to N-acetyl cysteine [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[2-[(4-methyl-2-pyridinyl)amino]-4-thiazolyl]phenyl]acetamide](/img/structure/B1219697.png)